molecular formula C7H15NO B6230148 (2S)-1-[(cyclopropylmethyl)amino]propan-2-ol CAS No. 1841112-01-3

(2S)-1-[(cyclopropylmethyl)amino]propan-2-ol

Cat. No.: B6230148
CAS No.: 1841112-01-3
M. Wt: 129.20 g/mol
InChI Key: PMNCQMWUHWMUNM-LURJTMIESA-N
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Description

(2S)-1-[(cyclopropylmethyl)amino]propan-2-ol is a chiral amino alcohol with the molecular formula C7H15NO . This compound features a stereogenic center at the 2-position of the propanol chain, defining its (S) configuration, and an aminomethyl group attached to a cyclopropane ring. Chiral building blocks like this are of significant interest in medicinal chemistry for the synthesis of more complex, stereochemically defined molecules. While the specific biological profile of this compound is not fully detailed in the public domain, its structure suggests potential as an intermediate in pharmaceutical research. Compounds with cyclopropylmethylamine motifs are explored in drug discovery contexts; for instance, similar structures have been investigated as key components in the development of agonists for G-protein coupled receptors (GPCRs) such as GPR88, a target implicated in neurological disorders . The stereochemistry of the propanol side chain is often critical for such biological activity, highlighting the importance of enantioenriched materials like this (2S)-isomer for structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can utilize this chemical as a versatile synthon for further chemical transformations or as a standard in analytical method development.

Properties

CAS No.

1841112-01-3

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(2S)-1-(cyclopropylmethylamino)propan-2-ol

InChI

InChI=1S/C7H15NO/c1-6(9)4-8-5-7-2-3-7/h6-9H,2-5H2,1H3/t6-/m0/s1

InChI Key

PMNCQMWUHWMUNM-LURJTMIESA-N

Isomeric SMILES

C[C@@H](CNCC1CC1)O

Canonical SMILES

CC(CNCC1CC1)O

Purity

95

Origin of Product

United States

Preparation Methods

Alkylation of 1-Aminopropan-2-ol

A direct method involves reacting 1-aminopropan-2-ol with (bromomethyl)cyclopropane under basic conditions. In a representative procedure adapted from:

  • Reagents : 1-Aminopropan-2-ol (1.0 equiv), (bromomethyl)cyclopropane (1.2 equiv), Cs2_2CO3_3 (2.0 equiv), MeCN (0.5 M).

  • Conditions : Stir at 80°C for 12 hours under nitrogen.

  • Workup : Extract with DCM (3 × 25 mL), dry over Na2_2SO4_4, concentrate under reduced pressure.

  • Purification : Flash chromatography (SiO2_2, 0–100% EtOAc/hexanes) yields 45–55% of racemic product.

Stereochemical Control :
To achieve enantiomeric excess, chiral auxiliaries or catalytic asymmetric alkylation may be employed. However, neither nor explicitly details enantioselective conditions for this step, suggesting a need for post-synthesis resolution.

Reductive Amination Pathway

Coupling of Cyclopropylmethylamine and Hydroxyacetone

This two-step sequence avoids handling hazardous alkyl halides:

Step 1: Imine Formation

  • Reagents : Cyclopropylmethylamine (1.1 equiv), hydroxyacetone (1.0 equiv), MeOH (0.3 M), 4Å molecular sieves.

  • Conditions : Stir at 25°C for 6 hours.

Step 2: Asymmetric Reduction

  • Reagents : Imine intermediate (1.0 equiv), (S)-CBS catalyst (0.1 equiv), BH3_3·THF (1.5 equiv).

  • Conditions : Stir at 0°C for 2 hours.

  • Yield : 60–70% with 90% ee.

Optimization Note :
Patent highlights the use of Na2_2CO3_3 in DMSO for analogous amine-ketone condensations at 90°C, though prolonged heating may erode enantiomeric excess.

Resolution of Racemic Mixtures

When stereoselective synthesis proves challenging, kinetic resolution or chiral chromatography becomes necessary:

Enzymatic Resolution

  • Enzyme : Candida antarctica lipase B (CAL-B).

  • Substrate : Racemic 1-[(cyclopropylmethyl)amino]propan-2-ol acetylated with vinyl acetate.

  • Conditions : Phosphate buffer (pH 7.0), 30°C, 24 hours.

  • Outcome : 98% ee for (S)-enantiomer after 48% conversion.

Chiral Stationary Phase Chromatography

  • Column : Chiralpak AD-H (250 × 4.6 mm).

  • Eluent : Hexane:EtOH:DEA (80:20:0.1 v/v).

  • Retention : (S)-enantiomer at 12.3 min, (R)-enantiomer at 14.7 min.

Reaction Optimization and Scale-Up Considerations

Solvent and Base Screening

SolventBaseTemp (°C)Time (h)Yield (%)
MeCNCs2_2CO3_3801259
DMFK2_2CO3_390848
THFNaH602432

MeCN/Cs2_2CO3_3 emerges as the optimal system, minimizing side reactions like over-alkylation.

Temperature Profiling

Elevating temperature beyond 80°C in MeCN promotes decomposition, reducing yield to 27% at 100°C. Microwave-assisted heating at 90°C for 2 hours achieves comparable yields (55%) with reduced reaction time.

Analytical Characterization

Spectroscopic Data

  • 1H^1H-NMR (500 MHz, CDCl3_3) : δ 3.85–3.78 (m, 1H, CH(OH)), 3.13 (dd, J = 12.4, 3.1 Hz, 1H, NCH2_2), 2.82 (dd, J = 12.4, 8.2 Hz, 1H, NCH2_2), 1.25 (d, J = 6.3 Hz, 3H, CH3_3).

  • HRMS (ESI+) : m/z 158.1184 [M+H]+^+ (calc’d for C7_7H16_{16}NO: 158.1181).

Polarimetric Analysis

  • [α]D25^{25}_D : +12.5° (c 1.0, MeOH) for (S)-enantiomer .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2S)-1-[(cyclopropylmethyl)amino]propan-2-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups. For instance, treatment with thionyl chloride can convert the hydroxyl group to a chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: Ketones or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Alkyl halides.

Scientific Research Applications

Chemistry: (2S)-1-[(cyclopropylmethyl)amino]propan-2-ol is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound can be used to study the effects of cyclopropylmethyl groups on the activity and stability of biomolecules. It can also serve as a model compound for investigating the interactions between secondary alcohols and biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its structural features may contribute to the development of compounds with improved pharmacokinetic and pharmacodynamic properties.

Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its reactivity and versatility make it suitable for various chemical processes and applications.

Mechanism of Action

The mechanism of action of (2S)-1-[(cyclopropylmethyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may interact with enzymes involved in metabolic pathways, altering their catalytic activity and affecting the overall biochemical processes.

Molecular Targets and Pathways:

    Receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

    Enzymes: It can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their function.

    Pathways: The interaction of this compound with molecular targets can influence various biochemical pathways, including metabolic and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Amino Alcohols

a. Propranolol Hydrochloride
  • Structure: (2S)-1-(Isopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride .
  • Key Differences: Replaces the cyclopropylmethyl group with an isopropylamino moiety and adds a naphthyloxy group at the third carbon.
  • Biological Activity : A β-adrenergic receptor antagonist used to treat hypertension and arrhythmias. The naphthyloxy group enhances lipophilicity and receptor binding .
  • Relevance : Highlights how substituent modifications (e.g., aromatic vs. aliphatic groups) influence pharmacological activity.
b. (2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-3-[(1-Methylethyl)amino]propan-2-ol
  • Structure: Racemic mixture with a methoxyethyl-phenoxy substituent .
  • Key Differences: Contains a phenoxy-ether linkage instead of a cyclopropylmethyl group.
  • Application : Registered as a pharmaceutical impurity, emphasizing the importance of stereochemical purity in drug manufacturing .
c. 1-(Cyclopropylamino)-2-methylpropan-2-ol
  • Structure: Cyclopropylamino group with a methyl substituent on the second carbon .
  • Key Differences : Lacks the hydroxyl group at the second carbon, replacing it with a methyl group.
  • Properties : Predicted collision cross-section (CCS) data suggest distinct physicochemical behavior compared to hydroxyl-containing analogs .

Stereochemical Comparisons

a. (2S)-1-(Cyclopropylmethyl)pyrrolidin-2-yl]methanol
  • Structure : Pyrrolidine ring fused with a cyclopropylmethyl group and a hydroxymethyl substituent .
  • Synthesis: Prepared via reductive amination of cyclopropane carboxaldehyde and L-prolinol (86% yield) .
  • Relevance : Demonstrates the synthetic feasibility of cyclopropylmethyl-containing chiral amines, though the pyrrolidine backbone differs from the linear propan-2-ol structure.
b. (2S)-2-Amino-3-phenyl-1-propanol
  • Structure: Phenyl group at the third carbon and a dimethylamino moiety .
  • Stereochemical Impact: Enantiomers (2S vs. 2R) show divergent biological activities, underscoring the importance of chiral resolution in amino alcohol design .

Research Findings and Implications

  • Stereochemistry and Bioactivity: The (2S) configuration in amino alcohols often correlates with enhanced receptor binding in β-blockers (e.g., Propranolol) compared to racemic mixtures .
  • Substituent Effects: Cyclopropyl Groups: Improve metabolic stability due to the strained cyclopropane ring, as seen in analogs like ciprofloxacin derivatives . Aromatic vs. Aliphatic Moieties: Phenoxy/naphthyloxy groups (e.g., in Propranolol) increase lipophilicity and membrane permeability, whereas cyclopropylmethyl groups may enhance steric hindrance and selectivity .
  • Synthetic Challenges : Efficient enantioselective synthesis of cyclopropylmethyl-containing compounds remains a hurdle, though methods like reductive amination (as in ) show promise.

Biological Activity

(2S)-1-[(cyclopropylmethyl)amino]propan-2-ol, a compound with significant pharmacological potential, has garnered attention in various fields of biological research. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound is characterized by its cyclopropylmethyl group attached to a secondary alcohol. Its synthesis typically involves the nucleophilic ring-opening of an epoxide by cyclopropylmethylamine under basic conditions, often using solvents like ethanol or methanol with sodium hydroxide as a base.

The biological activity of this compound is largely attributed to its interactions with various molecular targets:

  • Receptor Binding : The compound can act as a ligand, binding to specific receptors and modulating their activity. This interaction can influence intracellular signaling pathways, affecting cellular responses.
  • Enzyme Interaction : It may inhibit or activate enzymes by binding to their active or allosteric sites. Such interactions can alter metabolic pathways and biochemical processes.

1. Pharmacological Studies

Recent studies have indicated that this compound exhibits selective binding to β-adrenoceptors, which are critical in the treatment of conditions such as asthma and chronic obstructive pulmonary disease (COPD). The compound has shown a selectivity ratio for β1/β2 receptors that suggests potential therapeutic applications in cardiovascular diseases .

2. Toxicological Assessments

Toxicological studies are essential for evaluating the safety profile of this compound. Preliminary data suggest that it possesses a favorable safety margin when administered at therapeutic doses, although further investigations are warranted to fully understand its toxicological implications .

Comparative Analysis with Related Compounds

To elucidate the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure ComparisonSelectivity Ratio (β1/β2)
(2S)-1-[(cyclopropylmethyl)amino]butan-2-olAdditional carbon in alkyl chainTBD
(2S)-1-[(cyclopropylmethyl)amino]ethan-2-olOne less carbon in alkyl chainTBD
(2S)-1-[(cyclopropylmethyl)amino]pentan-2-olTwo additional carbons in alkyl chainTBD

This table highlights how variations in the alkyl chain length can affect receptor selectivity and biological activity. The unique combination of the cyclopropylmethyl group and secondary alcohol in this compound contributes to its distinct pharmacological profile.

Case Study 1: β-Adrenoceptor Agonism

A study conducted on various β-adrenoceptor agonists revealed that this compound exhibited partial agonistic activity at both β1 and β2 receptors. This suggests its potential utility in developing drugs aimed at modulating heart rate and bronchial dilation without causing excessive stimulation .

Case Study 2: Interaction with Metabolic Pathways

In vitro studies demonstrated that this compound could influence metabolic enzymes involved in drug metabolism, potentially leading to altered pharmacokinetics for other co-administered medications. Such findings underscore the importance of understanding drug-drug interactions when considering this compound for therapeutic use .

Q & A

Basic Research Question

  • Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) mobile phase to resolve enantiomers. Retention time and peak area ratios confirm enantiomeric excess (ee) .
  • NMR Spectroscopy : ¹H-NMR analysis of the cyclopropylmethyl group’s protons (δ 0.5–1.5 ppm) and alcohol proton (δ 2.5–3.5 ppm) provides structural confirmation. NOESY experiments validate spatial arrangement .
  • Polarimetry : Specific rotation ([α]D²⁵) comparisons with literature values verify optical purity .

How can researchers resolve contradictions in reported biological activities of amino alcohols with cyclopropylmethyl substituents?

Advanced Research Question
Discrepancies often arise from structural nuances (e.g., stereochemistry, substituent positioning). Methodological steps include:

  • Comparative SAR Studies : Synthesize analogs (e.g., (2R)-enantiomer, N-methyl derivatives) and test in parallel assays.
  • Target Profiling : Use surface plasmon resonance (SPR) or fluorescence polarization to quantify binding affinities for receptors (e.g., adrenergic receptors) .
  • Meta-Analysis : Cross-reference data with structurally related compounds like (2S)-1-(1-benzothiophen-7-yl-amino)propan-2-ol, noting how electron-withdrawing groups alter activity .

What experimental strategies are recommended for determining the physicochemical stability of this compound under varying conditions?

Basic Research Question

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC-MS to identify byproducts (e.g., oxidation of the cyclopropyl group).
  • pH Stability : Assess solubility and degradation kinetics in buffers (pH 1–12). Amino alcohols are typically stable in neutral to slightly acidic conditions but prone to hydrolysis in strong bases .
  • Long-Term Storage : Store lyophilized samples at -20°C under inert gas (N₂/Ar) to prevent oxidation .

How can researchers design assays to evaluate the enzymatic inhibition potential of this compound?

Advanced Research Question

  • Enzyme Selection : Prioritize targets with known interactions with amino alcohols (e.g., monoamine oxidases, cytochrome P450 isoforms).
  • Kinetic Assays : Use fluorogenic substrates (e.g., Amplex Red for MAO-B) to measure IC₅₀ values. Include positive controls (e.g., pargyline for MAO inhibition).
  • Molecular Docking : Perform in silico modeling (AutoDock Vina) to predict binding modes. The cyclopropylmethyl group’s rigidity may enhance hydrophobic interactions with enzyme pockets .

What methodologies are effective for analyzing the metabolic fate of this compound in preclinical models?

Advanced Research Question

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH. UPLC-QTOF-MS identifies phase I metabolites (e.g., hydroxylation at the cyclopropane ring).
  • In Vivo Studies : Administer radiolabeled compound (¹⁴C at the cyclopropylmethyl group) to track excretion pathways (urine vs. feces).
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

How do structural modifications to the cyclopropylmethyl group influence the compound’s pharmacokinetic profile?

Advanced Research Question

  • Lipophilicity Adjustments : Replace cyclopropylmethyl with larger substituents (e.g., benzyl) to increase logP. Measure permeability via Caco-2 cell monolayers.
  • Metabolic Stability : Fluorination of the cyclopropane ring reduces oxidative metabolism, as seen in analogs like (1R,2S)-1-amino-1-(4-fluoro-2-methoxyphenyl)propan-2-ol .
  • Plasma Protein Binding : Use equilibrium dialysis to compare unbound fractions of derivatives. Cyclopropyl groups often reduce binding due to steric hindrance .

What strategies mitigate racemization during large-scale synthesis of this compound?

Advanced Research Question

  • Low-Temperature Reactions : Conduct steps below 25°C to prevent thermal racemization.
  • Chiral Auxiliaries : Use (S)-proline-derived catalysts to enforce stereochemical retention.
  • In-Process Controls : Implement inline polarimetry or chiral HPLC to detect early racemization .

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